molecular formula C10H14N2O B13584523 2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine

Cat. No.: B13584523
M. Wt: 178.23 g/mol
InChI Key: RDJHKNJJTOFIFS-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Cyclopropylmethoxy Group: This step can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Cyclopropylmethoxy)ethyl]phenol: Shares the cyclopropylmethoxy group but differs in the core structure.

    3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a similar cyclopropylmethoxy group but with additional functional groups.

Uniqueness

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-5-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-7-4-9(11)10(12-5-7)13-6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3

InChI Key

RDJHKNJJTOFIFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OCC2CC2)N

Origin of Product

United States

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